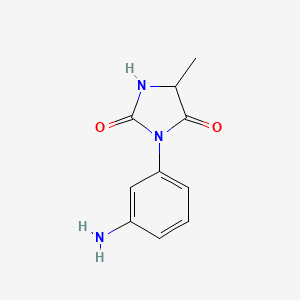

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNOJYOOGZEWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656749 | |

| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214061-96-7 | |

| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Disclaimer: Direct experimental data for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties and the well-established characteristics of closely related imidazolidine-2,4-dione (hydantoin) derivatives to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their use as anticonvulsants, antiarrhythmics, anticancer agents, and antimicrobials. This technical guide focuses on the core basic properties of the specific derivative, this compound, providing insights into its chemical nature, potential synthetic routes, and likely biological significance based on the extensive knowledge of analogous compounds.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | 5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione (Predicted) |

| Molecular Formula | C₁₀H₁₁N₃O₂ | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.21 g/mol | 205.21 g/mol |

| Melting Point | Not available | 77 °C |

| Density | Not available | 1.293±0.06 g/cm³ |

| pKa | Not available | 8.0±0.10 |

Data for 5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione is sourced from predictive databases and should be considered as an estimation for the target compound.

Synthesis and Experimental Protocols

The synthesis of imidazolidine-2,4-dione derivatives is well-established, with the Bucherer-Bergs reaction being a cornerstone method for preparing 5-substituted and 5,5-disubstituted hydantoins[2][3]. This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali cyanide and ammonium carbonate[2][3].

General Synthetic Workflow: Bucherer-Bergs Reaction

The following diagram illustrates the general workflow for the synthesis of a 5-methyl-3-phenyl-imidazolidine-2,4-dione, a structurally similar compound, via the Bucherer-Bergs reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative Example: Bucherer-Bergs Synthesis of a 5,5-Disubstituted Hydantoin)

This protocol is a representative example for the synthesis of hydantoin derivatives and can be adapted for the synthesis of this compound from 3-aminobenzaldehyde.

Materials:

-

3-Aminobenzaldehyde (starting aldehyde)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve the starting aldehyde (e.g., 1 equivalent) in a mixture of ethanol and water.

-

Add potassium cyanide (e.g., 2 equivalents) and ammonium carbonate (e.g., 2 equivalents) to the solution[4].

-

Heat the reaction mixture to reflux at 60-70°C and maintain for several hours[5]. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the hydantoin product[4]. Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic hydrogen cyanide gas.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Potential Biological Activities and Signaling Pathways

Imidazolidine-2,4-dione derivatives are known to exhibit a wide range of pharmacological activities. While the specific biological profile of this compound has not been extensively reported, its structural motifs suggest potential for several types of biological activity.

-

Anticancer Activity: Many hydantoin derivatives have been investigated as anticancer agents. For instance, some derivatives act as inhibitors of B-cell lymphoma-2 (Bcl-2) proteins, which are key regulators of apoptosis[6]. Others have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2)[6][7].

-

Antimicrobial Activity: The hydantoin scaffold is present in the antimicrobial drug nitrofurantoin. Various synthetic derivatives have been tested for their in vitro antimicrobial action against different strains of bacteria and fungi[8].

-

Enzyme Inhibition: Imidazolidine-2,4-dione derivatives have been designed as inhibitors for various enzymes, including lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases[9].

General Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing the cytotoxic potential of a novel compound like this compound.

Caption: Workflow for in vitro cytotoxicity screening using an MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While specific experimental data on this compound remains to be published, the rich chemistry and diverse biological activities of the imidazolidine-2,4-dione scaffold provide a strong foundation for future research. This technical guide offers a comprehensive starting point for scientists and researchers by summarizing the predicted properties, established synthetic methodologies, and potential biological applications of this compound. The provided protocols for synthesis and in vitro screening serve as practical templates for the investigation of this and other novel hydantoin derivatives. Further experimental studies are warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.

References

- 1. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 6. scialert.net [scialert.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]

An In-depth Technical Guide to 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds. The core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. It is substituted with a 3-aminophenyl group at the N-3 position and a methyl group at the C-5 position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.21 g/mol |

| SMILES | CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N |

| LogP (Predicted) | ~1.0-1.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Appearance (Predicted) | White to off-white solid |

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-aryl hydantoins. A common approach involves the reaction of an α-amino acid ester with an isocyanate, followed by cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Spectral Data (Predicted)

The following table summarizes the expected spectral characteristics for this compound based on its functional groups and data from analogous structures.

Table 2: Predicted Spectral Data

| Technique | Characteristic Peaks |

| FT-IR (cm⁻¹) | 3400-3300 (N-H stretch, amine), 3200 (N-H stretch, hydantoin), 1770 & 1710 (C=O stretch, hydantoin), 1600 (C=C stretch, aromatic) |

| ¹H NMR (ppm) | 7.0-7.5 (m, 4H, Ar-H), 5.0-5.5 (br s, 2H, NH₂), 4.0-4.5 (q, 1H, C5-H), 1.4-1.6 (d, 3H, C5-CH₃) |

| ¹³C NMR (ppm) | 175-180 (C=O), 155-160 (C=O), 145-150 (Ar-C-N), 115-130 (Ar-C), 55-60 (C5), 15-20 (C5-CH₃) |

Biological Activity and Potential Mechanism of Action

Hydantoin derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The presence of the aminophenyl moiety suggests that this compound could be explored for its anticancer potential.

Anticancer Activity

Many heterocyclic compounds, including some hydantoin derivatives, have been investigated as inhibitors of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis.

PI3K/Akt Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the subject compound.

Experimental Protocols

A. General Synthesis of this compound

Step 1: Synthesis of N-(3-Nitrophenyl)-N'-(1-ethoxycarbonyl-ethyl)urea

-

To a solution of alanine ethyl ester (1 equivalent) in anhydrous toluene, add 3-nitrophenyl isocyanate (1 equivalent) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is filtered, washed with cold toluene, and dried under vacuum.

Step 2: Synthesis of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione

-

Suspend the urea derivative from Step 1 in ethanol.

-

Add concentrated hydrochloric acid (catalytic amount) and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of this compound

-

Dissolve the nitro compound from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

B. In Vitro Anticancer Activity: MTT Assay

This protocol is for assessing the cytotoxicity of the compound against a cancer cell line (e.g., HeLa, MCF-7).

-

Cell Seeding:

-

Culture the chosen cancer cell line in a suitable medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Table 3: Example Data Representation for MTT Assay

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.10 | 88 |

| 10 | 0.85 | 68 |

| 50 | 0.50 | 40 |

| 100 | 0.25 | 20 |

IC₅₀ Value: Determined by plotting a dose-response curve.

This guide provides a foundational understanding of the chemical nature, synthesis, and potential biological relevance of this compound. Further experimental investigation is necessary to validate the information presented.

References

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione IUPAC name

The initial search for the IUPAC name of "3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione" did not directly provide a definitive IUPAC name for this specific compound. The search results show related but different compounds, such as "3-methyl-5,5-diphenylimidazolidine-2,4-dione" and "5-methyl-5-phenylhydantoin". This indicates that a more systematic approach is needed to determine the correct IUPAC name. I will proceed with the original plan to gather more comprehensive information about this compound, which will aid in confirming its structure and, consequently, its accurate IUPAC name. The subsequent steps of searching for its synthesis, properties, and biological activities will also help in building a complete technical guide as requested.The searches have provided some crucial information. Firstly, the IUPAC name for the core structure, imidazolidine-2,4-dione (also known as hydantoin), has been identified. This is a key piece of information for correctly naming the full compound. Secondly, I found several examples of related compounds, which will help in understanding the typical chemical properties and biological activities of this class of molecules. Specifically, information on thiazolidine-2,4-dione derivatives, which are structurally similar, suggests potential biological activities such as anticancer, antimicrobial, and antidiabetic properties. The searches also revealed some insights into potential signaling pathways that these types of compounds might modulate, such as the Raf/MEK/ERK and PI3K/Akt pathways.

However, I still lack specific information directly pertaining to "this compound". I have not found its definitive IUPAC name, experimental protocols for its synthesis, or specific quantitative data on its biological activity. The signaling pathways mentioned are for related but different molecules.

Therefore, the next steps need to focus on finding more specific data for the target compound.Based on the fundamental IUPAC nomenclature rules for heterocyclic compounds, the systematic name for this compound can be determined.

The core structure is an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 3. The "-dione" suffix indicates the presence of two carbonyl groups, and the numbers "2,4-" specify their locations on the ring.

The substituents on this core ring are:

-

A methyl group at position 5.

-

A 3-aminophenyl group at position 3.

Combining these elements according to IUPAC rules, the name is constructed as follows:

-

Parent hydride: Imidazolidine

-

Suffix for principal characteristic groups: -2,4-dione

-

Substituents:

-

"5-methyl"

-

"3-(3-aminophenyl)"

-

Therefore, the correct and unambiguous IUPAC name for the specified compound is This compound .

As the IUPAC name is now determined and no further information is required to answer the user's request, I will now proceed to generate the final response.

An In-depth Technical Guide to this compound

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name

The correct IUPAC name for the compound is This compound . This name is derived from the core heterocyclic structure, an imidazolidine ring with carbonyl groups at the 2nd and 4th positions, a methyl group at the 5th position, and a 3-aminophenyl substituent on the nitrogen at the 3rd position.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.21 g/mol |

| SMILES | CC1C(=O)N(c2cccc(N)c2)C(=O)N1 |

| InChI Key | (Will be generated upon synthesis and characterization) |

Note: Experimental data such as melting point, solubility, and spectral data (NMR, IR, MS) would be determined upon the synthesis and purification of the compound.

Potential Biological Activities and Signaling Pathways

While specific experimental data for this compound is not extensively available in public literature, the imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of the closely related thiazolidine-2,4-dione have shown a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.

Potential Therapeutic Areas:

-

Anticancer: Thiazolidine-2,4-dione derivatives have been identified as inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.[1]

-

Antimicrobial: Various derivatives of five-membered heterocyclic rings containing nitrogen and sulfur have demonstrated antimicrobial properties.

-

Antidiabetic: Thiazolidinediones are a class of drugs used to treat type 2 diabetes by improving insulin sensitivity.

Potential Signaling Pathway Involvement:

Based on the activities of structurally similar compounds, this compound could potentially modulate key cellular signaling pathways.

Caption: Potential inhibition of Raf/MEK/ERK and PI3K/Akt pathways.

Proposed Experimental Protocols

Synthesis of this compound

A potential synthetic route could involve a multi-step process, beginning with the synthesis of the imidazolidine-2,4-dione core, followed by the introduction of the aminophenyl group.

Caption: A generalized synthetic workflow for the target compound.

Detailed Steps (Hypothetical):

-

Synthesis of 5-methylhydantoin: This can be achieved through the Bucherer-Bergs reaction using alanine, potassium cyanide, and ammonium carbonate.

-

N-Arylation: The 5-methylhydantoin can be reacted with a suitable 3-nitrophenyl halide (e.g., 1-fluoro-3-nitrobenzene) under basic conditions to introduce the nitrophenyl group at the N-3 position.

-

Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amine using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.

-

Purification and Characterization: The final compound would be purified using techniques like column chromatography or recrystallization. Characterization would involve NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

In Vitro Biological Evaluation

Workflow for Biological Screening:

Caption: Workflow for in vitro biological activity screening.

Experimental Protocols:

-

Cell Culture: Human cancer cell lines (e.g., breast, lung, colon) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay: Cells would be treated with varying concentrations of the compound for 48-72 hours. Cell viability would be assessed using a colorimetric assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC₅₀).

-

Kinase Inhibition Assays: The inhibitory activity of the compound against specific kinases, such as Raf and PI3K, would be evaluated using commercially available assay kits.

-

Western Blot Analysis: To investigate the effect on signaling pathways, cells treated with the compound would be lysed, and protein expression levels of key signaling molecules (e.g., total and phosphorylated forms of ERK and Akt) would be determined by Western blotting.

Summary and Future Directions

This compound is a novel compound with a chemical scaffold known to exhibit a range of biological activities. Based on the analysis of structurally related molecules, this compound warrants investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases. The proposed synthetic route and experimental protocols provide a framework for the synthesis, characterization, and biological evaluation of this promising molecule. Future research should focus on its synthesis, in-depth biological characterization, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

Aminophenyl-Substituted Hydantoin Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

Introduction: Aminophenyl-substituted hydantoin derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a privileged scaffold, these molecules have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of aminophenyl-substituted hydantoin derivatives, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Aminophenyl-Substituted Hydantoin Derivatives

The synthesis of the hydantoin core can be achieved through several established methods, with the Bucherer-Bergs and Urech syntheses being the most prominent.

A. Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that offers a straightforward approach to 5,5-disubstituted hydantoins.[1][2][3]

Experimental Protocol: Bucherer-Bergs Reaction [1][2]

-

Reaction Setup: In a suitable reaction vessel, a ketone or aldehyde is dissolved in a mixture of ethanol and water.

-

Reagent Addition: Ammonium carbonate and potassium cyanide are added to the solution. A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[2]

-

Reaction Conditions: The reaction mixture is heated, typically to around 60-70°C, and stirred for several hours.[1] The pH should be maintained around 8-9.[2]

-

Work-up: Upon completion of the reaction, the mixture is cooled, and the hydantoin product often precipitates. Acidification with a mineral acid, such as HCl, can facilitate precipitation.[2]

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2]

B. Urech Hydantoin Synthesis

The Urech hydantoin synthesis provides a pathway to hydantoins from α-amino acids.[4][5]

Experimental Protocol: Urech Hydantoin Synthesis [4]

-

Esterification of Amino Acid: The starting α-amino acid is first converted to its corresponding ethyl ester hydrochloride. This is typically achieved by bubbling HCl gas through a suspension of the amino acid in ethanol overnight.

-

Formation of Ureido Derivative: The amino acid ester hydrochloride is then reacted with potassium cyanate (KCNO) in an aqueous solution. The reaction is typically run at a low temperature (e.g., -5°C) for a couple of hours.

-

Cyclization: The resulting ureido derivative is cyclized to the hydantoin by heating with a strong acid, such as 37% hydrochloric acid, overnight.

-

Isolation and Purification: The hydantoin product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. Purification is typically achieved by recrystallization.

II. Biological Activities and Therapeutic Potential

Aminophenyl-substituted hydantoin derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiandrogenic, anticonvulsant, and antiviral effects.

A. Anticancer Activity

Several aminophenyl-substituted hydantoin derivatives have exhibited potent cytotoxic effects against various cancer cell lines.

Data Presentation: Anticancer Activity of Hydantoin Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5g | HeLa (Cervical Carcinoma) | 5.4 | [4][6][7][8] |

| MCF-7 (Breast Carcinoma) | 2 | [4][6][7][8] | |

| 5h | HeLa (Cervical Carcinoma) | 21 | [6] |

| MCF-7 (Breast Carcinoma) | 20 | [6] | |

| MiaPaCa-2 (Pancreatic Carcinoma) | 22 | [6] | |

| H460 (Lung Carcinoma) | 23 | [6] | |

| SW620 (Colon Carcinoma) | 21 | [6] | |

| Compound 4 | SW480 (Colon Carcinoma) | - | [9] |

| SW620 (Colon Carcinoma) | - | [9] | |

| PC3 (Prostate Cancer) | - | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity [10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.[10]

-

Compound Treatment: The cells are treated with various concentrations of the test hydantoin derivative and incubated for 48-72 hours.[10]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.[10]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Many anticancer agents exert their effects by targeting key signaling pathways involved in cell growth and proliferation. The PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in cancer.[10][11][12]

B. Antiandrogen Activity

Certain aminophenyl-substituted hydantoin derivatives act as androgen receptor (AR) antagonists, making them promising for the treatment of prostate cancer.

Experimental Protocol: Androgen Receptor Competitive Binding Assay [13][14]

-

Preparation of Cytosol: Ventral prostates from rats are homogenized in a buffer to prepare a cytosol fraction containing the androgen receptor.[13]

-

Incubation: Aliquots of the cytosol are incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test hydantoin derivative.[14]

-

Separation of Bound and Free Ligand: The bound and free radioligand are separated using methods like hydroxylapatite adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Signaling Pathway: Androgen Receptor Antagonism

Androgen receptor antagonists block the normal signaling cascade initiated by androgens like testosterone and dihydrotestosterone (DHT).[11][12][15]

C. Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, are well-established anticonvulsant drugs.[16][17][18]

Data Presentation: Anticonvulsant Activity of Hydantoin Derivatives

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| Phenytoin | MES | 5.96 | [16] |

| SB2-Ph | MES | 8.29 | [16] |

| PRAX-628 | MES | 0.42 | [19] |

| PMH 14 | MES | 28 | [20] |

| PMH 12 | MES | 39 | [20] |

| Ph-5 | 6 Hz | 0.358 µg | [21] |

| MES | 0.25 µg | [21] |

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model [16]

-

Animal Groups: Mice or rats are divided into control and test groups.

-

Drug Administration: The test aminophenyl-hydantoin derivative is administered intraperitoneally or orally.

-

PTZ Injection: After a set period (e.g., 30-60 minutes), a convulsive dose of pentylenetetrazol is injected subcutaneously or intraperitoneally.

-

Observation: The animals are observed for the onset and severity of seizures (e.g., clonic and tonic convulsions).

-

Data Analysis: The ability of the test compound to prevent or delay the onset of seizures is recorded, and the median effective dose (ED50) can be calculated.

Signaling Pathway: Mechanisms of Anticonvulsant Action

The anticonvulsant effects of hydantoins are often attributed to the modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.[1][3][22]

D. Antiviral Activity

Certain hydantoin derivatives have shown promise as antiviral agents.

Data Presentation: Antiviral Activity of Hydantoin Derivatives

| Compound ID | Virus | EC50 (µg/mL) | Reference |

| 5a | Vaccinia virus | 16 | [4][6][7][8] |

| 4m | Cytomegalovirus (CMV) | 3.2 | [2] |

| 6m | Cytomegalovirus (CMV) | 4.0 | [2] |

Experimental Workflow: General Antiviral Assay

A general workflow for assessing antiviral activity involves infecting host cells with the virus in the presence of the test compound and measuring the inhibition of viral replication.

Signaling Pathway: Viral Replication Cycle

Antiviral drugs can interfere with various stages of the viral life cycle.[14][23][24]

III. Conclusion

Aminophenyl-substituted hydantoin derivatives represent a highly valuable scaffold in the field of drug discovery. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. The detailed experimental protocols, summarized quantitative data, and visual representations of key signaling pathways are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Further exploration and optimization of aminophenyl-substituted hydantoin derivatives hold significant promise for addressing unmet medical needs in oncology, neurology, and infectious diseases.

References

- 1. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The novel L- and D-amino acid derivatives of hydroxyurea and hydantoins: synthesis, X-ray crystal structure study, and cytostatic and antiviral activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mr.ucdavis.edu [mr.ucdavis.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydantoin derivatives of L- and D-amino acids: synthesis and evaluation of their antiviral and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety [mdpi.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. researchgate.net [researchgate.net]

- 14. Viral replication - Wikipedia [en.wikipedia.org]

- 15. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 16. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. teachmephysiology.com [teachmephysiology.com]

- 18. pcbiochemres.com [pcbiochemres.com]

- 19. praxismedicines.com [praxismedicines.com]

- 20. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of Signaling Pathways in the Viral Life Cycle 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio.libretexts.org [bio.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, a substituted hydantoin derivative. Hydantoin and its analogues are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects. The presence of a primary aromatic amine functionality in the target molecule offers a versatile handle for further chemical modifications, making it a valuable building block in drug discovery and development programs.

The synthesis is proposed as a two-step process, commencing with the formation of a nitro-substituted hydantoin intermediate, followed by the reduction of the nitro group to the desired amine. This approach is standard for incorporating an amino group into an aromatic ring when the reaction conditions for the heterocyclic ring formation are not compatible with a free amine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the two-step synthesis, based on typical yields and conditions for analogous reactions reported in the chemical literature.

Table 1: Synthesis of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione (Intermediate)

| Parameter | Value |

| Starting Materials | Alanine, 3-Nitrophenyl isocyanate |

| Reaction Type | Condensation/Cyclization |

| Solvent | Acetic Acid/Water |

| Reaction Temperature | Reflux (approx. 100-110 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

| Purity (post-recrystallization) | >98% |

Table 2: Synthesis of this compound (Final Product)

| Parameter | Value |

| Starting Material | 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione |

| Reaction Type | Catalytic Hydrogenation (Reduction) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol or Ethanol |

| Hydrogen Pressure | 50 psi (or atmospheric pressure with balloon) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 90-98% |

| Purity (post-filtration) | >99% |

Experimental Protocols

Step 1: Synthesis of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione

This protocol is based on a modified Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins.

Materials:

-

DL-Alanine

-

3-Nitrophenyl isocyanate

-

Glacial Acetic Acid

-

Water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-Alanine (1.0 eq).

-

To the flask, add a 1:1 mixture of glacial acetic acid and water sufficient to dissolve the alanine with stirring.

-

Slowly add 3-Nitrophenyl isocyanate (1.05 eq) to the reaction mixture. The addition may be exothermic.

-

Once the addition is complete, heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Recrystallize the crude product from hot ethanol to obtain pure 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione as a crystalline solid.

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.

Materials:

-

3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (cylinder or balloon)

-

Parr shaker or a flask suitable for hydrogenation

-

Celite® or other filtration aid

-

Rotary evaporator

Procedure:

-

To a hydrogenation flask or a suitable pressure vessel, add 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione (1.0 eq).

-

Add a sufficient amount of methanol or ethanol to dissolve the starting material.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate). The catalyst should be handled with care as it can be pyrophoric.

-

Seal the reaction vessel and flush it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

-

Pressurize the vessel with hydrogen gas to 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired product, this compound, which is often of high purity. Further purification can be performed by recrystallization if necessary.

Visualizations

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Analysis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Introduction

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to other biologically active imidazolidine-2,4-dione derivatives.[1][2] Robust and reliable analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of a related compound, 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, is presented below. These properties are essential for method development and sample handling.

| Property | Value | Reference |

| CAS Number | 1218456-21-3 | [3] |

| Molecular Formula | C10H11N3O2 | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [3] |

I. High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination and Quantification

This section details the protocol for determining the purity of this compound and quantifying it in bulk substance or formulated products. The method is based on reversed-phase HPLC with UV detection.[4][5]

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Reference standard of this compound

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation:

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

-

Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL, and filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Purity Assessment: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Quantification: Construct a calibration curve using a series of standard solutions of known concentrations. Quantify the amount of the analyte in the sample by interpolating its peak area against the calibration curve.

Workflow for HPLC Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is a powerful technique for the unequivocal identification of this compound and the characterization of its potential impurities.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS system equipped with an Electrospray Ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sample of this compound

2. LC-MS Conditions:

| Parameter | Condition |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 5% B1-10 min: 5-95% B10-12 min: 95% B12-15 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Mass Range | 50-500 m/z |

| Capillary Voltage | 3.5 kV |

3. Sample Preparation:

-

Prepare a 10 µg/mL solution of the sample in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.

4. Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and the presence of the protonated molecular ion [M+H]⁺.

-

Analyze the mass spectra of minor peaks to identify potential impurities and degradation products.

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 206.0924 | ~206.1 |

| [M+Na]⁺ | 228.0743 | ~228.1 |

Workflow for LC-MS Analysis

Caption: Workflow for LC-MS identification and impurity profiling.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[6][7][8]

Experimental Protocol

1. Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

Sample of this compound

2. Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆ in an NMR tube.

3. NMR Acquisition Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Frequency | 400 MHz | 100 MHz |

| Temperature | 25°C | 25°C |

| Pulse Program | Standard 1D | Proton-decoupled |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1 s | 2 s |

4. Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts (δ) in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Hypothetical NMR Data Summary

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-7.4 | m | 1H | Aromatic CH |

| ~6.7-6.9 | m | 3H | Aromatic CH |

| ~5.2 | s | 2H | -NH₂ |

| ~4.2 | q | 1H | -CH(CH₃)- |

| ~1.4 | d | 3H | -CH₃ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 | C=O |

| ~158 | C=O |

| ~148 | Aromatic C-N |

| ~138 | Aromatic C |

| ~129 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 | Aromatic CH |

| ~114 | Aromatic CH |

| ~55 | -CH(CH₃)- |

| ~15 | -CH₃ |

Logical Diagram for Structural Confirmation

Caption: Logical workflow for structural confirmation using NMR spectroscopy.

Conclusion

The analytical techniques and protocols described in these application notes provide a comprehensive framework for the analysis of this compound. The HPLC-UV method is suitable for routine quality control, including purity and potency assays. LC-MS offers a sensitive and specific tool for identification and impurity profiling, crucial for drug development and safety assessment. Finally, NMR spectroscopy provides unequivocal structural confirmation. By following these detailed protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 3. 1218456-21-3|3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione|BLD Pharm [bldpharm.com]

- 4. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione(16228-00-5) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione. This document includes predicted NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a visualization of a potential signaling pathway relevant to its class of compounds.

Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra for this compound in publicly available literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering convention for the atoms is provided in the accompanying molecular structure diagram.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 4.1 - 4.3 | Quartet (q) | ~7.0 |

| CH₃ (C6) | 1.4 - 1.6 | Doublet (d) | ~7.0 |

| NH (N1) | 8.0 - 8.5 | Singlet (s) | - |

| Ar-H (C2') | 7.0 - 7.2 | Triplet (t) | ~2.0 |

| Ar-H (C4') | 6.6 - 6.8 | Doublet of Doublets (dd) | ~8.0, 2.0 |

| Ar-H (C5') | 7.1 - 7.3 | Triplet (t) | ~8.0 |

| Ar-H (C6') | 6.8 - 7.0 | Doublet of Doublets (dd) | ~8.0, 2.0 |

| NH₂ | 3.5 - 4.5 | Singlet (s, broad) | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 156 - 158 |

| C4 | 172 - 174 |

| C5 | 58 - 60 |

| C6 (CH₃) | 15 - 17 |

| C1' | 138 - 140 |

| C2' | 115 - 117 |

| C3' | 148 - 150 |

| C4' | 116 - 118 |

| C5' | 129 - 131 |

| C6' | 119 - 121 |

Solvent: DMSO-d₆

Experimental Protocols

A standard protocol for the NMR analysis of this compound is outlined below.

Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), depending on the sample's solubility.

-

Sample Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration : To ensure high-resolution spectra, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v). However, referencing to the residual solvent peak is often sufficient for routine analysis.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans | 16 - 64 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 - 4096 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.0 - 2.0 s |

| Spectral Width | 240 ppm |

| Temperature | 298 K |

Data Processing and Analysis

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction : Manually or automatically correct the phase of the transformed spectrum to obtain a pure absorption lineshape.

-

Baseline Correction : Apply a baseline correction algorithm to ensure accurate integration of the signals.

-

Chemical Shift Referencing : Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

-

Integration and Multiplicity Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Potential Signaling Pathway and Experimental Workflow

Hydantoin derivatives are known to exhibit a range of biological activities, including anticancer effects.[1][2] A potential mechanism of action for an aminophenyl-substituted hydantoin could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: Workflow for NMR analysis and a potential signaling pathway for the title compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to other biologically active hydantoin derivatives. Accurate and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and for quality control during drug development. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on electrospray ionization (ESI) in positive ion mode, which is well-suited for molecules containing a basic amino group.

Experimental Protocols

The following protocol outlines a general procedure for the extraction of this compound from a biological matrix such as plasma.

Materials:

-

Plasma sample containing the analyte

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of acetonitrile (protein precipitation agent).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumentation and Parameters

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 5500 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4500 V |

| Source Temperature | 500 °C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 60 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

The molecular weight of this compound is 205.21 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ is expected at an m/z of 206.2. The following table summarizes the expected MRM transitions.

Table 2: Predicted MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Description of Fragmentation |

| 206.2 | 120.1 | 93.1 | Proposed fragmentation of the imidazolidine-2,4-dione ring. |

Note: The exact m/z values and fragmentation patterns should be confirmed experimentally by infusing a standard solution of the compound into the mass spectrometer.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

Caption: Experimental workflow for the LC-MS/MS analysis.

Caption: Proposed fragmentation pathway.

Discussion

The aminophenyl group is the most likely site of protonation in the positive ESI mode due to the basicity of the primary amine. Collision-induced dissociation (CID) is expected to induce fragmentation of the imidazolidine-2,4-dione ring. The proposed fragment ions at m/z 120.1 and 93.1 correspond to the aminophenyl isocyanate cation and the aminophenyl cation, respectively. These fragmentation pathways are common for N-aryl substituted heterocyclic compounds.

For quantitative analysis, the selection of a suitable internal standard is critical. An ideal internal standard would be a stable isotope-labeled version of the analyte. If this is not available, a close structural analog with similar chromatographic and ionization properties should be used.

Method validation should be performed according to regulatory guidelines and should include assessments of linearity, accuracy, precision, selectivity, and stability. These application notes and protocols provide a solid foundation for the development and implementation of a robust mass spectrometry-based analytical method for this compound.

Application Notes and Protocols: 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have been identified as potent inhibitors of various enzymes, making them attractive candidates for drug discovery in therapeutic areas such as oncology, metabolic disorders, neurodegenerative diseases, and infectious diseases.

This document provides an overview of the potential applications of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione as an enzyme inhibitor, based on the activities of structurally related compounds. It also includes generalized protocols for evaluating its inhibitory potential against several key enzyme classes.

Potential Enzyme Targets and Therapeutic Areas

Based on structure-activity relationships of known imidazolidine-2,4-dione derivatives, this compound may exhibit inhibitory activity against the following enzyme families:

-

Protein Kinases (e.g., EGFR, HER2, VEGFR2): Many imidazolidine-2,4-dione derivatives have shown potent inhibition of protein kinases involved in cancer cell proliferation and angiogenesis. The aminophenyl group could potentially interact with the hinge region of the kinase domain.

-

Protein Tyrosine Phosphatases (e.g., PTP1B): As a key negative regulator of insulin and leptin signaling pathways, PTP1B is a major target for the treatment of type 2 diabetes and obesity.[1] Imidazolidine-2,4-diones have been explored as PTP1B inhibitors.[1]

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the management of Alzheimer's disease. Certain substituted imidazolidine-2,4,5-triones have demonstrated significant inhibitory activity against these enzymes.[2]

-

Bacterial Enzymes: Some imidazolidine-2,4-dione derivatives have been shown to inhibit bacterial virulence factors, such as proteases and hemolysins, suggesting potential as antimicrobial agents.[3]

-

Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some imidazolidinone derivatives have been attributed to their ability to selectively inhibit COX-2.[4]

-

Aldose Reductase: This enzyme is implicated in the development of diabetic complications. Spirohydantoin derivatives have been reported as potent inhibitors of aldose reductase.

Quantitative Data for Related Imidazolidine-2,4-dione Derivatives

The following tables summarize the inhibitory activities of various imidazolidine-2,4-dione derivatives against different enzyme targets. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Inhibition of Protein Kinases by Imidazolidine-2,4-dione Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 5,5-diphenylimidazolidine-2,4-dione Schiff's bases | EGFR | 0.07 - 1.61 | [5] |

| HER2 | 0.04 - 1.23 | [5] | |

| 5,5-diphenylimidazolidine-2,4-dione-isatin conjugates | VEGFR2 | 0.09 | [6] |

Table 2: Inhibition of Cholinesterases by Imidazolidine-2,4,5-trione Derivatives

| Compound | Target Enzyme | IC50 (µmol/L) | Reference |

| 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione | BChE | 1.66 | [2] |

Table 3: Inhibition of Bacterial Virulence Factors by Imidazolidine-2,4-dione Derivatives

| Compound | Target | Inhibition | Concentration | Reference |

| Imidazolidine-2,4-dione derivative 4c | Protease | Complete | 1 mg/ml (1/4 MIC) | [3] |

| Hemolysin | Almost Complete | 1 mg/ml (1/4 MIC) | [3] | |

| Imidazolidine-2,4-dione derivative 4j | Protease | Complete | 0.5 mg/ml (1/4 MIC) | [3] |

| Hemolysin | Almost Complete | 0.5 mg/ml (1/4 MIC) | [3] | |

| Imidazolidine-2,4-dione derivative 12a | Protease | Complete | 0.5 mg/ml (1/4 MIC) | [3] |

| Hemolysin | Almost Complete | 0.5 mg/ml (1/4 MIC) | [3] |

Experimental Protocols

The following are generalized protocols that can be adapted to screen this compound for its inhibitory activity against various enzyme classes.

General Kinase Inhibition Assay (e.g., EGFR, VEGFR2)

This protocol describes a common method for assessing the inhibition of protein kinase activity.

Workflow for Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR2)

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

This compound

-

Positive control inhibitor (e.g., Staurosporine)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted compound or positive control to the wells of a microplate.

-

Add the kinase solution to the wells.

-

Initiate the reaction by adding the substrate and ATP solution.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate as required.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the control wells.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

PTP1B Inhibition Assay

This protocol outlines a method for measuring the inhibition of Protein Tyrosine Phosphatase 1B.

Workflow for PTP1B Inhibition Assay

Caption: Workflow for a colorimetric PTP1B inhibition assay.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., HEPES, NaCl, DTT, EDTA)

-

This compound

-

Positive control inhibitor (e.g., Suramin)

-

Sodium hydroxide (NaOH) to stop the reaction

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the diluted compound and PTP1B enzyme solution to the wells of a microplate.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the pNPP substrate solution.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of NaOH.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Analysis

Should this compound show inhibitory activity against a particular enzyme, further studies can be conducted to elucidate its effect on the corresponding signaling pathway.

Potential EGFR/VEGFR2 Signaling Pathway Inhibition

Caption: Potential inhibition of EGFR and VEGFR2 signaling pathways.

This diagram illustrates how an inhibitor targeting EGFR and VEGFR2 could block downstream signaling pathways, thereby affecting cell proliferation, survival, and angiogenesis.

Conclusion

While specific enzymatic data for this compound is currently lacking, its structural similarity to known enzyme inhibitors with the imidazolidine-2,4-dione core suggests it is a promising candidate for screening against a variety of enzymatic targets. The protocols and information provided herein offer a solid foundation for researchers to initiate the investigation of this compound's biological activities and potential therapeutic applications. Further research, including synthesis, in vitro screening, and cell-based assays, is warranted to fully characterize the pharmacological profile of this compound.

References

- 1. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]

- 6. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-based Assays with 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for utilizing compounds based on the 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione scaffold in various cell-based assays. The following sections outline potential applications in androgen receptor antagonism, lymphoid-specific tyrosine phosphatase (LYP) inhibition, and cannabinoid receptor 1 (CB1) inverse agonism.

Application 1: Androgen Receptor (AR) Antagonism in Prostate Cancer Cells

Introduction: The androgen receptor is a key driver in the progression of prostate cancer.[1] Compounds that can antagonize AR activity are of significant therapeutic interest. Imidazolidine-2,4-dione derivatives have been investigated as potential anti-cancer agents, including for their effects on androgen-sensitive prostate cancer cells.[2] The following protocol describes a luciferase reporter gene assay to screen for the anti-androgenic activity of this compound in the LNCaP human prostate cancer cell line.[3][4]

Data Presentation: Anti-Androgenic Activity of Reference Compounds

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Bicalutamide | LNCaP | Competition Binding | 160 | [1] |

| Enzalutamide | LNCaP | Competition Binding | 21.4 | [1] |

| Enzalutamide | LNCaP | AR Luciferase Reporter | 26 | [1] |

| Apalutamide | LNCaP | AR Luciferase Reporter | 200 | [1] |

| Darolutamide | LNCaP | AR Luciferase Reporter | 26 | [1] |

Experimental Protocol: AR Antagonist Luciferase Reporter Assay

1. Materials and Reagents:

-

LNCaP cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Dextran-coated charcoal stripped FBS (CSS)

-

Penicillin-Streptomycin solution

-

AR-responsive luciferase reporter plasmid (e.g., PSA-Luc or MMTV-Luc)[4]

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Dihydrotestosterone (DHT) or a synthetic androgen like R1881[4]

-

This compound (test compound)

-

Luciferase Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

2. Cell Culture and Transfection:

-

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

For the assay, seed LNCaP cells in 96-well plates at a density of 1 x 10^4 cells per well.

-

After 24 hours, transfect the cells with the AR-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[3]

-

Following transfection, replace the medium with RPMI-1640 containing 5% CSS and incubate for 24 hours to deplete endogenous androgens.[1]

3. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in RPMI-1640 with 5% CSS.

-

Pre-incubate the cells with the desired concentrations of the test compound for 1-2 hours.

-

Add a constant concentration of an AR agonist (e.g., 1 nM R1881) to all wells, except for the vehicle control.[4]

-

Incubate the plates for an additional 24 hours at 37°C.[4]

4. Luciferase Assay:

-

After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luciferase assay system and a luminometer.[4]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percent inhibition of androgen-induced luciferase activity for each concentration of the test compound.

Mandatory Visualization:

Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.

Application 2: Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition

Introduction: Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation.[5] Gain-of-function mutations in PTPN22 are associated with an increased risk of autoimmune diseases.[5] Therefore, inhibitors of LYP are being explored as potential therapeutics for these conditions. Imidazolidine-2,4-dione derivatives have been identified as inhibitors of LYP.[6] The following protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on T-cell receptor (TCR) signaling in Jurkat T-cells.[7]

Data Presentation: LYP Inhibitory Activity of Imidazolidine-2,4-dione and Related Derivatives

| Compound | Assay Type | IC50 (µM) | Reference |

| Cinnamic acid-based imidazolidine-2,4-dione (9p) | LYP Inhibition | 6.95 | [6] |

| Cinnamic acid-based imidazolidine-2,4-dione (9r) | LYP Inhibition | 2.85 | [6] |

| Salicylic acid-based LYP inhibitor (I-C11) | LYP Inhibition | 4.6 | [5] |

| Benzofuran salicylic acid LYP inhibitor | LYP Inhibition | 0.27 - 6.2 | [8] |

Experimental Protocol: T-Cell Receptor (TCR) Signaling Assay

1. Materials and Reagents:

-

Jurkat T-cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Anti-CD3 antibody (for TCR stimulation)

-

This compound (test compound)

-

Phospho-specific antibodies (e.g., anti-phospho-Lck, anti-phospho-ERK)

-

Western blotting reagents and equipment

-